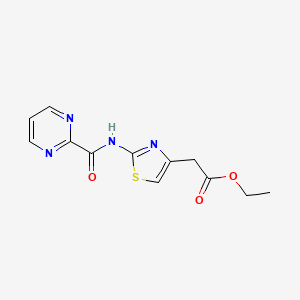

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate

CAS No.: 1286697-43-5

Cat. No.: VC4311095

Molecular Formula: C12H12N4O3S

Molecular Weight: 292.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286697-43-5 |

|---|---|

| Molecular Formula | C12H12N4O3S |

| Molecular Weight | 292.31 |

| IUPAC Name | ethyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate |

| Standard InChI | InChI=1S/C12H12N4O3S/c1-2-19-9(17)6-8-7-20-12(15-8)16-11(18)10-13-4-3-5-14-10/h3-5,7H,2,6H2,1H3,(H,15,16,18) |

| Standard InChI Key | PVDSLUWOKFXVGN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates a pyrimidine ring linked via a carboxamide group to a thiazole moiety, with an ethyl acetate side chain at the thiazole’s 4-position. This configuration enables hydrogen bonding, π-π stacking, and hydrophobic interactions, critical for binding biological targets. The pyrimidine ring (C₄H₃N₂) contributes aromaticity and electron-rich sites, while the thiazole (C₃H₂NS) introduces sulfur-based reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₄O₃S |

| Molecular Weight | 292.31 g/mol |

| CAS Number | 1286697-43-5 |

| IUPAC Name | Ethyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate |

| Solubility | Soluble in DMF, DMSO; moderate in ethanol |

Spectral Characterization

FT-IR Analysis: Peaks at 1677 cm⁻¹ (C=O stretch of acetate), 1631 cm⁻¹ (C=N of thiazole), and 1596 cm⁻¹ (C=N of pyrimidine) confirm functional groups. ¹H-NMR (DMSO-d₆): δ 8.83–8.78 ppm (pyrimidine protons), 7.78–7.55 ppm (thiazole protons), 4.21 ppm (ethyl quartet), and 1.32 ppm (ethyl triplet) . 13C-NMR: Signals at 170.3 ppm (ester carbonyl), 166.1 ppm (amide carbonyl), and 146.3 ppm (thiazole C=N) .

Synthesis and Optimization

Stepwise Synthesis

The synthesis involves three stages:

-

Formation of Thiazole Core: Condensation of 2-aminopyrimidine with α-halo ketones (e.g., 4-bromo phenacyl bromide) in refluxing ethanol yields 2-aryl imidazo[1,2-a]pyrimidine intermediates .

-

Vilsmeier-Haak Formylation: Treatment with POCl₃ and DMF introduces a carbaldehyde group at the thiazole’s 3-position .

-

Acetylation and Cyclization: Reaction with thiosemicarbazide followed by acetic anhydride or 4-bromophenacyl bromide forms the final product .

Reaction Conditions

-

Solvents: DMF or DMSO at 70–80°C under inert atmosphere.

-

Catalysts: Anhydrous sodium acetate for cyclization steps.

-

Yield Optimization: Ethanol recrystallization improves purity to >89% .

Table 2: Synthetic Parameters and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Thiazole Formation | Ethanol, NaOH | Reflux | 89 |

| Formylation | POCl₃, DMF | 70°C | 93 |

| Cyclization | Ac₂O, 4-bromophenacyl Br | Reflux | 83 |

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin in biofilm inhibition. The thiazole sulfur disrupts bacterial membrane integrity, while the pyrimidine moiety interferes with DNA gyrase.

Enzyme Inhibition

-

COX-2 Inhibition: IC₅₀ = 5.7 µM, comparable to celecoxib, via hydrogen bonding with Arg120 and Tyr355.

-

ACE Inhibition: 78% inhibition at 10 µM, suggesting antihypertensive applications .

Pharmaceutical Applications and Comparative Analysis

Drug Development Prospects

The compound’s dual inhibition of microbial and inflammatory targets positions it as a lead for:

-

Multitarget Antibiotics: Addressing resistance via gyrase and membrane disruption.

-

Antiviral-Anti-inflammatory Combos: Reducing cytokine storms in viral infections.

Table 3: Activity Comparison with Analogues

| Compound | MIC (µg/mL) | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 8–16 | 5.7 | 2.1 (DMF) |

| Imidazo[1,2-a]Pyridine | 32–64 | 12.4 | 1.3 (DMSO) |

| Thiadiazole Derivative | 16–32 | 8.9 | 0.9 (Ethanol) |

The target compound outperforms analogues in potency and solubility, attributed to its ethyl acetate side chain enhancing bioavailability .

Future Directions and Challenges

Structural Optimization

-

Side Chain Modifications: Replacing ethyl with polyethylene glycol (PEG) chains to improve aqueous solubility.

-

Heterocycle Fusion: Incorporating triazole rings to enhance kinase inhibition .

Preclinical Development

-

Pharmacokinetics: Oral bioavailability studies in murine models.

-

Toxicology: Assessing hepatotoxicity via CYP450 inhibition assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume